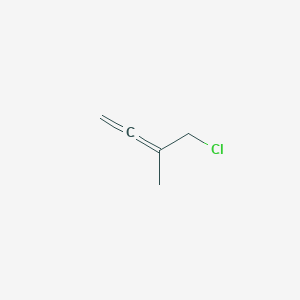
4-Chloro-3-methylbuta-1,2-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methylbuta-1,2-diene is an organic compound characterized by its unique structure, which includes a chlorine atom and a methyl group attached to a butadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylbuta-1,2-diene typically involves the dehydrohalogenation of halogenated precursors. One common method is the elimination of hydrogen halide from 1,2-dibromo-3-chlorobut-2-ene or 2-bromo-1,3-dichlorobut-2-ene using an alkali such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in the presence of a solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale dehydrohalogenation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-methylbuta-1,2-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions, where electrophiles add to the conjugated diene system.
Cycloaddition: It can undergo cycloaddition reactions with compounds like chlorotrifluoroethylene, forming cyclobutane derivatives.
Common Reagents and Conditions:
Halogens (e.g., Br2, Cl2): Used in electrophilic addition reactions.
Hydrogen Halides (e.g., HBr, HCl): Participate in addition reactions to form halogenated products.
Alkalis (e.g., KOH, NaOH): Used in dehydrohalogenation reactions.
Major Products:
1,2- and 1,4-Addition Products: Depending on the reaction conditions, the addition of halogens or hydrogen halides can yield different isomers.
Cyclobutane Derivatives: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methylbuta-1,2-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-methylbuta-1,2-diene in chemical reactions involves the formation of reactive intermediates such as carbocations and radicals. These intermediates can undergo various transformations, leading to the formation of addition or cycloaddition products .
Vergleich Mit ähnlichen Verbindungen
2-Chlorobuta-1,3-diene: Another chlorinated diene with similar reactivity.
3-Methylbuta-1,2-diene: Lacks the chlorine atom but shares the diene structure.
Uniqueness: 4-Chloro-3-methylbuta-1,2-diene is unique due to the presence of both a chlorine atom and a methyl group, which influence its reactivity and the types of products formed in chemical reactions .
Eigenschaften
CAS-Nummer |
76397-24-5 |
|---|---|
Molekularformel |
C5H7Cl |
Molekulargewicht |
102.56 g/mol |
InChI |
InChI=1S/C5H7Cl/c1-3-5(2)4-6/h1,4H2,2H3 |
InChI-Schlüssel |
BGDIIQHCPUSXMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


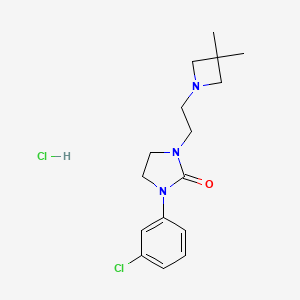
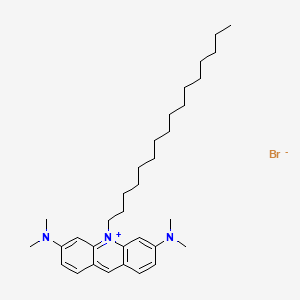

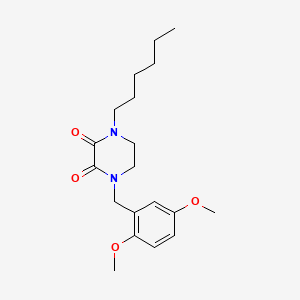
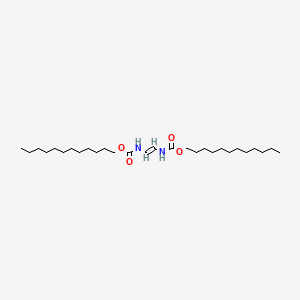
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
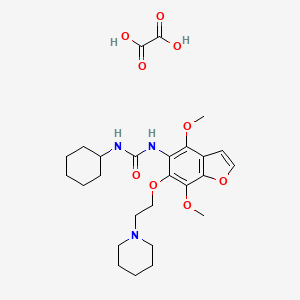
![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)

![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)

![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)

